4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
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Overview
Description
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it a candidate for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Compounds with significant anti-tuberculosis activity.
Uniqueness
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to the presence of both imidazo[1,2-a]pyridine and thiazole rings, which confer distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.
Biological Activity
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a heterocyclic compound that combines imidazo[1,2-a]pyridine and thiazole moieties. These structural features are associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Property | Value |
---|---|
Molecular Formula | C12H13N5S |
Molecular Weight | 259.33 g/mol |
IUPAC Name | [4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI Key | OCZAENCFGWVGIH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C(=NC(=C2C3=CSC(=N3)NN)C)C=C1 |
Antimicrobial Activity
Recent studies have indicated that compounds related to the imidazo[1,2-a]pyridine scaffold exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated against various bacterial strains using the microplate alamar blue assay (MABA) and low-oxygen recovery assays (LORA). The minimum inhibitory concentration (MIC) values were found to be less than 34 µg/mL for certain derivatives, indicating potent activity against Mycobacterium tuberculosis and other pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through cytotoxicity evaluations against various cancer cell lines. Notably, compounds derived from this scaffold demonstrated significant growth inhibition in cancer cell lines such as HT29 and A-431. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .
Antioxidant Activity
The antioxidant properties of thiazole-containing compounds have also been investigated. In studies focusing on related hydrazinylthiazoles, compounds exhibited excellent antioxidant activity with IC50 values indicating strong efficacy in scavenging free radicals. This antioxidant potential is crucial for mitigating oxidative stress-related diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes involved in cellular proliferation and apoptosis pathways. For example, molecular docking studies suggest that these compounds can bind effectively to targets involved in cancer cell survival and replication .
Case Studies
Case Study 1: Antitubercular Activity
A study conducted on a series of imidazo[1,2-a]pyridine derivatives revealed that specific substitutions significantly enhanced their antitubercular activity. The compounds were screened using LORA and MABA methods, showing promising results against non-replicating and replicating M. tuberculosis strains .
Case Study 2: Cytotoxicity Evaluation
In a cytotoxicity evaluation involving several cancer cell lines (e.g., A-431), derivatives of this compound displayed IC50 values significantly lower than doxorubicin. This indicates potential as a novel anticancer agent .
Properties
Molecular Formula |
C12H13N5S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H13N5S/c1-7-3-4-17-10(5-7)14-8(2)11(17)9-6-18-12(15-9)16-13/h3-6H,13H2,1-2H3,(H,15,16) |
InChI Key |
NKKMDAXZAFMBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NN)C |
Origin of Product |
United States |
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